2-(2-chloroacetamido)-N,N-dimethylpropanamide
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Overview
Description
2-(2-chloroacetamido)-N,N-dimethylpropanamide is a synthetic organic compound characterized by the presence of a chloroacetamido group attached to a dimethylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N,N-dimethylpropanamide typically involves the reaction of chloroacetyl chloride with N,N-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
ClCH2COCl+N,N-dimethylpropanamide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products Formed
Substitution: Products include substituted amides and other derivatives depending on the nucleophile used.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and Reduction: Products include oxo derivatives and reduced amine derivatives.
Scientific Research Applications
2-(2-chloroacetamido)-N,N-dimethylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive chloroacetamido group.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N,N-dimethylpropanamide involves its interaction with biological molecules through its chloroacetamido group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to interact with specific molecular targets makes it useful in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: A simpler analog with similar reactivity but lacking the dimethylpropanamide moiety.
N,N-Dimethylacetamide: Lacks the chloroacetamido group but shares the dimethylamide structure.
Chloroacetic Acid: Contains the chloroacetyl group but lacks the amide functionality.
Uniqueness
2-(2-chloroacetamido)-N,N-dimethylpropanamide is unique due to the combination of the chloroacetamido group and the dimethylpropanamide backbone. This combination imparts specific reactivity and properties that are not observed in simpler analogs, making it valuable for specialized applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N,N-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-5(7(12)10(2)3)9-6(11)4-8/h5H,4H2,1-3H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENGBMXIDKXRHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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